Methylparaben

Description

The CIR Expert Panel concluded that the following 20 parabens are safe in cosmetics in the present practices of use and concentration described in the safety assessment when the sum of the combined concentration of parabens in any given formulation does not exceed 0.8 %...this compound...

This compound is used in allergenic testing.

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

This compound has been reported in Nigrospora oryzae, Hypericum ascyron, and other organisms with data available.

This compound is found in alcoholic beverages. This compound is an antimicrobial agent, preservative, flavouring agent. This compound is a constituent of cloudberry, yellow passion fruit, white wine, botrytised wine and Bourbon vanilla. This compound has been shown to exhibit anti-microbial function this compound belongs to the family of Hydroxybenzoic Acid Derivatives. These are compounds containing an hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxylic acid. (A3204).

used as a preservative in cosmetics but potentiates UV-induced damage of skin; RN given refers to parent cpd

Propriétés

IUPAC Name |

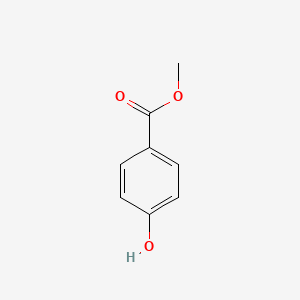

methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5026-62-0 (hydrochloride salt) | |

| Record name | Methylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022529 | |

| Record name | Methylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, small colourless crystals or white crystalline powder, Colorless or white solid; [HSDB] White odorless powder; [MSDSonline], Solid | |

| Record name | Benzoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Methylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270.5 °C (decomposes), 275.00 °C. @ 760.00 mm Hg | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 2.50X10+3 mg/L at 25 °C, Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C, Solubilities in various solvents[Table#2967], Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid, For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page., 2.5 mg/mL at 25 °C | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000237 [mmHg] | |

| Record name | Methylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White needles, Colorless crystals or white crystalline powder, Needles from dil alcohol | |

CAS No. |

99-76-3 | |

| Record name | Methylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2I8C7HI9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C after drying for two hours at 80 °C, 125.2 °C, 131 °C | |

| Record name | METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Methylparaben for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of methylparaben (Methyl 4-hydroxybenzoate), a widely used preservative in the pharmaceutical, cosmetic, and food industries. This document details common synthesis routes, including the prevalent acid-catalyzed esterification of p-hydroxybenzoic acid, and outlines key purification techniques such as recrystallization and sublimation to achieve high-purity this compound suitable for research and development purposes.

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Fischer esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[1][2] Variations of this method exist, aiming to improve yield, reduce reaction times, and employ more environmentally benign catalysts.

Sulfuric Acid-Catalyzed Esterification

This is the traditional and a widely practiced method for this compound synthesis.[1][3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add p-hydroxybenzoic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 8 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture.

-

Excess methanol can be removed by distillation.

-

The remaining solution is then neutralized with a base, such as a sodium carbonate or sodium hydroxide solution, which causes the crude this compound to precipitate.

-

The precipitated solid is collected by filtration, washed with cold water to remove residual acid and salts, and then dried.

Quantitative Data for Sulfuric Acid-Catalyzed Esterification:

| Parameter | Value | Reference |

| Molar Ratio (p-hydroxybenzoic acid:methanol) | 1:3 | |

| Catalyst | Sulfuric Acid | |

| Reaction Time | 8 hours | |

| Yield | 86% |

Cation Exchange Resin Catalyzed Esterification

To circumvent the issues associated with using strong mineral acids like sulfuric acid, such as equipment corrosion and complex work-up procedures, solid acid catalysts like cation exchange resins have been employed. This method simplifies catalyst removal and can be more environmentally friendly.

Experimental Protocol:

-

A cation exchange resin (e.g., D72 type) is pre-treated by soaking in deionized water, followed by a dilute hydrochloric acid solution, then washed to neutrality and dried.

-

In a reaction vessel, add methanol and the prepared cation exchange resin under stirring.

-

Add p-hydroxybenzoic acid to the mixture and heat to reflux.

-

To drive the reaction towards completion, a dehydrating agent, such as 4A molecular sieves, can be added.

-

Continue the reaction under reflux for a specified time (e.g., 3 hours).

-

Upon completion, the solid catalyst and dehydrating agent are simply removed by filtration.

-

Excess methanol is distilled from the filtrate, and upon cooling, this compound crystallizes.

Quantitative Data for Cation Exchange Resin Catalyzed Esterification:

| Parameter | Value | Reference |

| Molar Ratio (methanol:p-hydroxybenzoic acid) | 4:1 to 5:1 | |

| Catalyst | D72 or 001x7Na type cation exchange resin | |

| Dehydrating Agent | 4A molecular sieves | |

| Reaction Time | ~3 hours |

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the esterification reaction, significantly reducing the reaction time compared to conventional heating.

Experimental Protocol:

-

In a round-bottom flask suitable for microwave synthesis, combine p-hydroxybenzoic acid and methanol.

-

Add a catalyst, such as sodium hydrogen sulfate.

-

Place the flask in a microwave reactor and heat with an output power of around 450W.

-

The reaction is typically completed within a much shorter timeframe (e.g., 3-18 minutes).

-

After the reaction, the mixture is processed similarly to the sulfuric acid-catalyzed method: removal of excess methanol, precipitation with a sodium bicarbonate solution, filtration, and drying.

Quantitative Data for Microwave-Assisted Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (p-hydroxybenzoic acid:methanol) | 1:1.5 to 1:4.0 | |

| Catalyst | Sodium hydrogen sulfate | |

| Microwave Power | 450W | |

| Reaction Time | 3-18 minutes |

Alternative Synthesis Routes

While less common for bulk synthesis in a research setting, other methods exist:

-

Reaction with Diazomethane: Carboxylic acids can be converted to methyl esters using diazomethane. This method is often quantitative and proceeds under mild conditions, but the highly toxic and explosive nature of diazomethane requires specialized equipment and handling procedures.

-

Biosynthesis: Engineered microorganisms, such as Saccharomyces cerevisiae, have been developed to produce this compound from simple sugars, offering a green and sustainable alternative to chemical synthesis.

Purification of this compound

To achieve the high purity required for research and pharmaceutical applications, the crude this compound synthesized must undergo purification to remove unreacted starting materials, catalysts, and by-products.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Water or alcohol-water mixtures are commonly used.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Cooling: Further cool the solution in an ice-water bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator to remove residual solvent.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a pure solid. This method is particularly effective for removing non-volatile impurities and can yield very high-purity materials. Temperature gradient sublimation is a common and effective method for purifying organic semiconductor materials. Cryogenic sublimation, which involves solidification at reduced temperature and pressure below the triple point, is suitable for heat-sensitive compounds.

General Experimental Workflow for Sublimation:

-

The crude this compound is placed in a sublimation apparatus.

-

The apparatus is heated under vacuum.

-

The this compound sublimes and the vapor travels to a cooler surface (a cold finger or a cooler part of the apparatus).

-

The purified this compound deposits as crystals on the cool surface, leaving non-volatile impurities behind.

-

The purified crystals are then collected after the apparatus is cooled and returned to atmospheric pressure.

Quality Control

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound and quantifying any residual impurities. The melting point of the purified product can also serve as an indicator of purity; pure this compound has a sharp melting point.

Visualizing the Processes

To better illustrate the workflows, the following diagrams have been generated.

Caption: General workflow for the synthesis of this compound.

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

References

An In-depth Technical Guide to the Stability and Degradation Kinetics of Methylparaben in Laboratory Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation kinetics of methylparaben in laboratory solutions. This compound, a widely used preservative in pharmaceuticals, cosmetics, and food products, is prized for its broad-spectrum antimicrobial activity. However, its efficacy and the integrity of the formulations it protects are contingent upon its stability. This document delves into the factors influencing its degradation, the kinetics of these processes, and the methodologies employed for its analysis.

Core Concepts in this compound Stability

This compound (methyl 4-hydroxybenzoate) is an ester, and its stability is primarily dictated by the susceptibility of its ester bond to cleavage. The principal degradation pathways are hydrolysis and photolysis, leading to the formation of various degradation products. The rate of degradation is significantly influenced by several factors, including pH, temperature, and exposure to light.

Hydrolysis: The most common degradation route for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by both acid and base, resulting in the formation of p-hydroxybenzoic acid (PHBA) and methanol. The rate of hydrolysis is highly dependent on the pH of the solution.

Photodegradation: Exposure to ultraviolet (UV) radiation can induce the photodegradation of this compound. This process can involve the formation of reactive species such as hydroxyl radicals, which can attack the this compound molecule, leading to a variety of degradation products.[1][2]

Degradation Kinetics of this compound

The degradation of this compound in solution often follows pseudo-first-order kinetics, particularly when the concentration of other reactants (e.g., water, hydroxide ions) is in large excess and can be considered constant. The rate of degradation can be expressed by the following equation:

ln([A]t / [A]0) = -kt

where:

-

[A]t is the concentration of this compound at time t

-

[A]0 is the initial concentration of this compound

-

k is the pseudo-first-order rate constant

Quantitative Data on Degradation Kinetics

The following tables summarize the quantitative data on the degradation kinetics of this compound under various conditions, compiled from multiple studies.

Table 1: Rate Constants for Base-Catalyzed Hydrolysis of this compound at Different Temperatures [3]

| Temperature (K) | Rate Constant (s⁻¹) |

| 293 | 2.42 x 10⁻⁴ |

| 298 | 3.58 x 10⁻⁴ |

| 303 | 7.27 x 10⁻⁴ |

| 313 | 1.25 x 10⁻³ |

| 325 | 3.06 x 10⁻³ |

Table 2: Apparent Rate Constants (k_app) for this compound Degradation by Advanced Oxidation Processes (AOPs) [4]

| Process | Current Density (mA cm⁻²) | Apparent Rate Constant (k_app) (min⁻¹) |

| Electro-Fenton (EF) | 1 | 0.103 |

| Electro-Fenton (EF) | 3 | 0.201 |

| Electro-Fenton (EF) | 5 | 0.298 |

| Electro-Fenton (EF) | 7.5 | 0.264 |

| Anodic Oxidation (AO-H₂O₂) | 1 | 0.006 |

| Anodic Oxidation (AO-H₂O₂) | 3 | 0.011 |

| Anodic Oxidation (AO-H₂O₂) | 5 | 0.015 |

| Anodic Oxidation (AO-H₂O₂) | 7.5 | 0.018 |

| Anodic Oxidation (AO-H₂O₂) | 10 | 0.021 |

Table 3: Rate Constants for Photocatalytic Degradation of this compound with Zinc Oxide Nanoparticles [5]

| Catalyst Amount (g·L⁻¹) | Condition | Rate Constant (min⁻¹) |

| 0.01 | Sonication (60 min) | 0.019 |

| 0.04 | Sonication (60 min) | 0.023 |

| 0.01 | Light Exposure (45 min) | 0.045 |

| 0.04 | Light Exposure (45 min) | 0.050 |

Degradation Pathways

The degradation of this compound proceeds through distinct pathways depending on the conditions. The primary pathways are hydrolysis and photodegradation.

Hydrolysis Degradation Pathway

Under aqueous conditions, particularly at neutral to alkaline pH, this compound undergoes hydrolysis to yield p-hydroxybenzoic acid and methanol. This is the most common degradation pathway in many pharmaceutical and cosmetic formulations.

Caption: Hydrolysis degradation pathway of this compound.

Photodegradation Pathway

Photodegradation of this compound, often initiated by UV light, can proceed through the formation of hydroxyl radicals. These highly reactive species can attack the aromatic ring and the ester group, leading to a cascade of products. A simplified representation of this pathway is shown below.

Caption: Simplified photodegradation pathway of this compound.

Experimental Protocols for Stability Testing

A robust stability testing protocol is crucial for assessing the shelf-life and ensuring the quality of products containing this compound. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

General Experimental Workflow for a this compound Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound in a laboratory solution.

Caption: Experimental workflow for a this compound stability study.

Detailed HPLC Method for this compound and p-Hydroxybenzoic Acid

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of this compound and its primary degradation product, p-hydroxybenzoic acid.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate or acetate buffer (pH adjusted to the acidic range, e.g., 2.0-4.5) and acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile, methanol, and a phosphate buffer.

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at a wavelength of 254 nm or 270 nm is suitable for both this compound and p-hydroxybenzoic acid.

-

Column Temperature: The analysis is typically performed at ambient or a controlled temperature (e.g., 30-40 °C).

-

Injection Volume: A standard injection volume of 10-20 µL is used.

Preparation of Standard and Sample Solutions:

-

Standard Stock Solutions: Prepare individual stock solutions of this compound and p-hydroxybenzoic acid in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare working standard solutions at various concentrations to construct a calibration curve.

-

Sample Preparation: The laboratory solution containing this compound should be diluted with the mobile phase to fall within the concentration range of the calibration curve. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by analyzing placebo and degraded samples to ensure no interference with the peaks of interest.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

Understanding the stability and degradation kinetics of this compound is paramount for the development of robust and effective pharmaceutical, cosmetic, and food products. The primary degradation pathways, hydrolysis and photolysis, are significantly influenced by environmental factors such as pH, temperature, and light. By employing validated analytical methods, such as HPLC, researchers and drug development professionals can accurately assess the stability of this compound in their formulations, ensuring product quality and safety throughout its shelf life. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and executing comprehensive stability studies.

References

Physicochemical Properties of Methylparaben in Aqueous Solutions: A Technical Guide

Foreword: Methylparaben (methyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its broad-spectrum antimicrobial activity and stability.[1] A comprehensive understanding of its physicochemical behavior in aqueous solutions is paramount for formulation development, stability testing, and ensuring product quality and efficacy. This technical guide provides an in-depth analysis of this compound's core physicochemical properties, supported by quantitative data, detailed experimental protocols, and logical diagrams to aid researchers, scientists, and drug development professionals.

General Physicochemical Properties

This compound is the methyl ester of p-hydroxybenzoic acid.[1] It presents as a white, crystalline powder that is odorless or has a faint characteristic odor and a slight burning taste.[2][3] Its fundamental properties are summarized in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-hydroxybenzoate | [4] |

| CAS Number | 99-76-3 | |

| Molecular Formula | C₈H₈O₃ | |

| Molar Mass | 152.15 g/mol | |

| Appearance | White, crystalline powder | |

| Melting Point | 125 - 128 °C | |

| pKa (20-25 °C) | 8.15 - 8.4 | |

| log P (octanol/water) | 1.98 - 2.17 |

Aqueous Solubility

The aqueous solubility of this compound is a critical parameter for liquid formulations. It is characterized as slightly soluble in water, with solubility significantly increasing with temperature. This temperature dependence is a key consideration for manufacturing processes, such as creating concentrated solutions by heating, which must remain stable upon cooling.

| Temperature | Solubility (g / 100 mL) | Molar Solubility (mol / L) | Reference(s) |

| 10 °C | 0.13 | 0.0085 | |

| 20 °C | 0.25 | 0.0164 | |

| 25 °C | 0.25 - 0.30 | 0.0164 - 0.0197 | |

| 80 °C | ~2.0 (1 g in 50 mL) | ~0.131 |

The solubility is also influenced by pH. As a weak acid with a pKa of approximately 8.4, this compound exists predominantly in its less soluble, unionized (protonated) form at acidic to neutral pH. Above its pKa, it converts to the more soluble phenolate anion.

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Stability in Aqueous Solutions

The stability of this compound is highly dependent on the pH and temperature of the aqueous environment.

pH Stability

This compound demonstrates excellent stability in acidic to neutral aqueous solutions (pH 3-6). In this range, solutions can be sterilized by autoclaving (120°C for 20 minutes) without significant decomposition and can remain stable for up to four years at room temperature. However, at a pH of 8 or above, this compound is subject to rapid base-catalyzed hydrolysis.

Hydrolysis Kinetics and Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester bond. This reaction yields p-hydroxybenzoic acid and methanol. The reaction is significantly accelerated under alkaline conditions.

Caption: Primary hydrolysis pathway of this compound in aqueous solution.

The rate of hydrolysis is strongly pH-dependent, particularly at elevated temperatures. The data in Table 3 illustrates the dramatic decrease in stability (shortened half-life) as pH increases.

| Temperature (°C) | pH | Half-life (t½) | Reference(s) |

| 130.5 | 5.89 | 22.5 hours | |

| 130.5 | 6.58 | 4.47 hours | |

| 130.5 | 7.75 | 45.3 minutes | |

| 130.5 | 8.19 | 19.7 minutes | |

| 130.5 | 8.76 | 10.9 minutes | |

| ~25 | 7.0 | ~36 years (estimated) | |

| ~25 | 8.0 | ~3.5 years (estimated) |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline generalized protocols for determining key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or buffer) at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then separated and analyzed to determine the solute concentration.

Methodology:

-

Preparation: Add an excess amount of this compound powder to several vials (in triplicate) containing a known volume of the aqueous medium (e.g., 5 mL of pH 4.5 acetate buffer in a 15 mL vial). The excess solid should be sufficient to ensure saturation throughout the experiment.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator equipped with temperature control set to the desired temperature (e.g., 25°C or 37°C).

-

Agitation: Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be established in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 10,000g for 10 minutes) or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical and must not introduce temperature fluctuations.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method.

-

Confirmation: The pH of the solution should be measured at the end of the experiment to ensure it has not shifted. The remaining solid can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations.

Determination of pKa (UV-Spectrophotometric Titration)

This method is applicable for compounds with a chromophore close to the ionization center, where the UV-Vis spectrum changes as a function of pH.

Principle: The absorbance of a solution of the ionizable compound is measured across a range of pH values. The pKa is determined from the sigmoidal curve generated by plotting absorbance at a specific wavelength versus pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range of approximately pKa ± 2. For this compound (pKa ≈ 8.4), suitable buffers would include phosphate and borate systems covering a pH range from ~6.5 to 10.5.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Prepare a set of samples by adding a small, fixed volume of the stock solution to each buffer solution in a 96-well UV-transparent plate or individual cuvettes. The final concentration should be low (e.g., 0.1-0.2 mM) to ensure solubility across the pH range.

-

Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each sample. Include buffer blanks for correction.

-

Data Analysis: a. Identify the analytical wavelength(s) where the largest change in absorbance occurs as a function of pH. b. Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer solution. c. Fit the data to a sigmoidal dose-response equation using non-linear regression. The pKa is the pH value at the inflection point of the curve.

Stability Analysis (Stability-Indicating HPLC Method)

A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active pharmaceutical ingredient (API) in a sample over time due to degradation. It must also be able to separate and detect the degradation products.

Principle: A reversed-phase HPLC method with UV detection is developed to separate this compound from its primary degradant, p-hydroxybenzoic acid, and any other potential impurities or formulation excipients. The method is validated according to ICH guidelines.

Methodology:

-

Chromatographic System:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile). The exact ratio can be optimized using isocratic or gradient elution to achieve optimal separation.

-

Flow Rate: Typically 0.7 - 1.5 mL/min.

-

Detection: UV detector set at a wavelength where both this compound and its degradants have significant absorbance (e.g., 250-257 nm).

-

-

Forced Degradation (Stress Studies):

-

To prove the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions.

-

Acid Hydrolysis: 0.1 N HCl at room temperature for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 24 hours (degradation will be rapid).

-

Oxidation: 3% H₂O₂ for 30 minutes.

-

Thermal and Photolytic Stress: Expose solutions to heat and light according to ICH guidelines.

-

-

Analysis: Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other, and if peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak.

Caption: General experimental workflow for stability-indicating HPLC analysis.

References

The Antimicrobial Mechanism of Methylparaben: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl p-hydroxybenzoate) is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its broad-spectrum efficacy against a range of microorganisms, coupled with its stability and long history of use, has made it a staple in product formulation. This technical guide provides an in-depth exploration of the in vitro antimicrobial mechanisms of this compound, focusing on its core modes of action against microbial life. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The primary antimicrobial actions of this compound are multifaceted and include the disruption of microbial cell membrane integrity and function, the inhibition of essential enzymatic processes, and the interference with nucleic acid and protein synthesis.[1][2][3] The effectiveness of this compound is dependent on its concentration and can be influenced by the type of microorganism.[4]

Core Antimicrobial Mechanisms of Action

This compound's ability to inhibit microbial growth stems from several key mechanisms that disrupt fundamental cellular processes.

Disruption of Microbial Cell Membranes

One of the primary targets of this compound is the microbial cell membrane. Its interaction with the lipid bilayer leads to a loss of structural integrity and function. This disruption manifests in several ways:

-

Increased Membrane Permeability: this compound intercalates into the lipid bilayer, which increases the permeability of the cell membrane. This allows for the leakage of essential intracellular components, such as ions and metabolites, and disrupts the electrochemical gradients necessary for cellular life.[2]

-

Alteration of Membrane Potential: The integrity of the microbial cell membrane is crucial for maintaining the membrane potential, which drives many cellular processes, including ATP synthesis and transport. This compound can cause depolarization of the membrane, dissipating this potential and leading to a cascade of detrimental effects on cellular bioenergetics.

Inhibition of Synthesis of Essential Macromolecules

This compound has been shown to interfere with the synthesis of crucial macromolecules necessary for microbial growth and replication.

-

Inhibition of Nucleic Acid Synthesis: Studies have indicated that this compound can inhibit the synthesis of both DNA and RNA in bacteria such as Escherichia coli and Bacillus subtilis. While the precise molecular targets within these pathways have not been fully elucidated for this compound, this inhibition is a key aspect of its bacteriostatic and bactericidal activity.

-

Inhibition of Protein Synthesis: The synthesis of proteins is a vital process for all living organisms. This compound has been reported to inhibit protein synthesis in cell-free extracts of B. subtilis. This suggests that it may interfere with the function of ribosomes or other components of the translational machinery.

Interference with Enzymatic Activity

This compound can inhibit the activity of essential microbial enzymes. This inhibition can occur through various mechanisms, including the denaturation of intracellular proteins. Specific enzyme systems that have been suggested as targets include:

-

Respiratory and Electron Transport Enzymes: By interfering with these enzyme systems, this compound can disrupt cellular respiration and energy production.

-

ATPases and Phosphotransferases: There is evidence to suggest that parabens, in general, can act on ATPases and phosphotransferase systems, which are critical for energy metabolism and nutrient uptake.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values can vary depending on the microbial species and the specific experimental conditions.

| Microorganism | Type | MIC (mg/mL) | MIC (%) | Reference(s) |

| Aspergillus flavus | Fungus | 0.05 - 0.2 | 0.005 - 0.02 | |

| Aspergillus fumigatus | Fungus | 0.05 - 0.2 | 0.005 - 0.02 | |

| Aspergillus welwitschiae | Fungus | 0.05 - 0.2 | 0.005 - 0.02 | |

| Bacillus cereus | Gram-positive bacterium | 0.8 - 3.2 | 0.08 - 0.32 | |

| Bacillus subtilis | Gram-positive bacterium | 0.1 - 0.8 | 0.01 - 0.08 | |

| Candida albicans | Yeast | 0.5 | 0.05 | |

| Escherichia coli | Gram-negative bacterium | 0.8 - 3.2 | 0.08 - 0.32 | |

| Staphylococcus aureus | Gram-positive bacterium | 0.8 - 3.2 | 0.08 - 0.32 |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to investigate the antimicrobial mechanisms of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Plate reader

Procedure:

-

Inoculum Preparation:

-

Aseptically pick a single colony of the test microorganism from an agar plate and inoculate it into a tube containing 5 mL of sterile broth.

-

Incubate overnight at the optimal temperature for the microorganism (e.g., 37°C for most bacteria).

-

Measure the optical density (OD) of the overnight culture at 600 nm (OD600).

-

Dilute the culture in sterile saline or broth to a standardized OD, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Serial Dilution of this compound:

-

Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.

-

Typically, add 100 µL of broth to wells 2 through 12.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

-

Alternatively, the OD600 can be read using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD600 compared to the sterility control.

-

Assessment of Bacterial Membrane Permeability using N-Phenyl-1-naphthylamine (NPN) Uptake Assay

This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and intercalate into the cytoplasmic membrane, resulting in an increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 0.5 mM in acetone)

-

This compound solution

-

Fluorometer or fluorescence plate reader (Excitation: ~350 nm, Emission: ~420 nm)

Procedure:

-

Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase (OD600 of 0.4-0.6).

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PBS to an OD600 of approximately 0.5.

-

-

Fluorescence Measurement:

-

Transfer 1 mL of the cell suspension to a cuvette or a well of a black 96-well plate.

-

Measure the baseline fluorescence.

-

Add NPN to a final concentration of 10 µM and mix gently.

-

Measure the fluorescence again to establish a baseline with the probe.

-

Add the desired concentration of this compound and immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes).

-

A positive control for maximal permeabilization can be included, such as polymyxin B.

-

-

Data Analysis:

-

The increase in fluorescence intensity over time is indicative of outer membrane permeabilization.

-

The rate of fluorescence increase can be calculated to quantify the permeabilizing effect of this compound.

-

Assessment of Bacterial Viability using Propidium Iodide (PI) Staining

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

Materials:

-

Bacterial culture treated with this compound

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Treat a bacterial culture with the desired concentration of this compound for a specific time.

-

Harvest 1 mL of the cell suspension by centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cells in 1 mL of PBS.

-

Add 1 µL of PI stock solution to the cell suspension and mix gently.

-

Incubate at room temperature in the dark for 5-15 minutes.

-

-

Analysis:

-

Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using an appropriate filter set for red fluorescence. Dead cells will appear red.

-

Flow Cytometry: Analyze the stained cell suspension using a flow cytometer. The percentage of PI-positive (dead) cells can be quantified.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key antimicrobial mechanisms of this compound.

References

Advanced Oxidation Processes (AOPs) for Methylparaben Degradation

An In-depth Technical Guide to Methylparaben Degradation Pathways and Byproducts in Water

Authored for: Researchers, Scientists, and Drug Development Professionals

This compound (MP), an alkyl ester of p-hydroxybenzoic acid, is extensively used as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] Its widespread application leads to its continuous release into aquatic environments through wastewater effluents.[3][4] Classified as an endocrine disruptor, the presence of this compound and its derivatives in water bodies poses potential risks to ecosystems and human health, necessitating effective removal strategies.[5]

This technical guide provides a comprehensive overview of the primary degradation pathways of this compound in aqueous matrices, focusing on the byproducts generated, the reaction kinetics, and the detailed experimental protocols employed in their study. The degradation of this compound is predominantly achieved through Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the stable aromatic structure of the molecule. Biodegradation also plays a significant role in its removal in wastewater treatment plants.

AOPs are highly effective for the degradation of recalcitrant organic pollutants like this compound. These technologies include photocatalysis, ozonation, Fenton-based processes, and sonolysis, each with unique mechanisms and efficiencies.

Photocatalytic Degradation

Photocatalysis involves the generation of electron-hole pairs on a semiconductor surface (like TiO₂ or ZnO) upon irradiation, leading to the formation of reactive oxygen species (ROS) that degrade pollutants.

The general mechanism involves the excitation of the photocatalyst by light with energy greater than its bandgap, creating electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are the primary oxidants.

Byproducts and Pathways: The photocatalytic degradation of this compound typically proceeds through several key steps. The primary attack by hydroxyl radicals can occur at the aromatic ring or the ester group.

-

Hydroxylation of the Aromatic Ring: •OH radicals attack the benzene ring, leading to the formation of hydroxylated intermediates such as 2,5-dihydroxy-methyl benzoate.

-

Ester Hydrolysis: The ester bond is cleaved, forming p-hydroxybenzoic acid (PHBA).

-

Further Degradation: PHBA can be further decarboxylated to form phenol or hydroxylated to form hydroquinone. These intermediates are eventually mineralized into simpler, non-toxic molecules like CO₂, H₂O, and inorganic ions.

A proposed pathway for the photocatalytic degradation of this compound is illustrated below.

Ozonation

Ozonation is a highly effective AOP for water treatment that can degrade pollutants through direct reaction with molecular ozone (O₃) or via indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at higher pH.

Byproducts and Pathways: The reaction of ozone with this compound leads to the cleavage of the aromatic ring and the formation of various byproducts. The primary attack is typically electrophilic addition of ozone to the activated aromatic ring. Common intermediates identified during the ozonation of this compound include:

-

Hydroxylated parabens.

-

p-Hydroxybenzoic acid (PHBA).

-

Hydroquinone.

-

p-Benzoquinone. These intermediates are subsequently oxidized to short-chain carboxylic acids and eventually mineralized. However, incomplete mineralization can sometimes lead to the formation of byproducts that are more toxic than the parent compound.

Fenton and Related Processes

Fenton-based processes (Fenton, photo-Fenton, electro-Fenton) utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly oxidative hydroxyl radicals. The photo-Fenton process enhances •OH production through UV irradiation, while the electro-Fenton process generates H₂O₂ and regenerates Fe²⁺ electrochemically.

Byproducts and Pathways: The degradation mechanism is driven by the non-selective attack of •OH radicals on the this compound molecule, leading to hydroxylation of the aromatic ring and eventual ring opening. The identified intermediates are similar to those in other AOPs, including p-hydroxybenzoic acid and various hydroxylated aromatic compounds, which are further oxidized to carboxylic acids before complete mineralization. The electro-Fenton process has been shown to achieve a total organic carbon (TOC) removal of 84.6% in 2 hours under specific conditions.

Biodegradation

Biodegradation is a crucial pathway for paraben removal in conventional wastewater treatment plants (WWTPs). It is primarily carried out by microorganisms in activated sludge.

Byproducts and Pathways: The biodegradation of this compound in aerobic conditions typically follows a two-step process:

-

Ester Hydrolysis: The ester bond of the paraben is hydrolyzed by esterase enzymes to yield p-hydroxybenzoic acid (PHBA).

-

Decarboxylation: PHBA is then decarboxylated by decarboxylase enzymes to form phenol.

Both PHBA and phenol can be utilized as carbon sources by microorganisms and are generally considered readily biodegradable. Under aerobic conditions, this compound can have a half-life as short as 30 minutes, whereas under anaerobic conditions, it is significantly more persistent. Interestingly, transesterification has been observed in activated sludge systems, where longer-chain parabens can be transformed into this compound.

Quantitative Data Summary

The efficiency of this compound degradation varies significantly depending on the treatment process and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Efficiency and Kinetics of this compound under Various AOPs

| Degradation Process | Catalyst/Conditions | Initial [MP] | Efficiency/Rate | Time | Reference |

| Photocatalysis | TiO₂ P-25 (0.5 g/L) | 1 mg/L | 100% removal | 35 min | |

| TiO₂ P-25 (0.5 g/L) | 10 mg/L | 100% removal | 240 min | ||

| ZnO NPs (0.04 g/L) | N/A | ~90% degradation | 60 min | ||

| Ozonation | pH 9, 30 mg/L O₃ | 30 mg/L | 100% degradation | 15 min | |

| O₃/UV/TiO₂/H₂O₂ | N/A | Most efficient O₃-AOP | N/A | ||

| Electro-Fenton | BDD anode, Carbon felt cathode | 0.1 mM | 100% degradation | 20 min | |

| Photo-Fenton | 4 mg/L Fe²⁺, 52 mg/L H₂O₂ | N/A | 100% degradation | 16 min | |

| Sonocatalysis | ZnO NPs (0.04 g/L) | N/A | ~90% degradation | 60 min | |

| Chlorination | N/A | N/A | 70% removal | N/A |

Table 2: Major Identified Byproducts of this compound Degradation

| Degradation Process | Major Byproducts Identified | Reference |

| Photocatalysis | p-Hydroxybenzoic acid (PHBA), 2,5-dihydroxy-methyl benzoate, hydroquinone, phenol, propyl acetate, diethyl phthalate | |

| Ozonation | Hydroxylated parabens, p-hydroxybenzoic acid (PHBA), hydroquinone, p-benzoquinone | |

| Fenton Processes | p-Hydroxybenzoic acid, hydroxylated aromatic compounds, short-chain carboxylic acids | |

| Biodegradation | p-Hydroxybenzoic acid (PHBA), phenol, benzoic acid | |

| Chlorination | Mono- and di-chlorinated this compound | |

| Peroxynitrite Degradation | Hydroquinone, quinone, p-hydroxybenzoic acid |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of degradation studies. Below are representative protocols for key analytical and experimental procedures.

General Experimental Workflow

A typical experimental setup for studying this compound degradation involves preparing a spiked water sample, applying the degradation treatment, collecting samples at intervals, quenching the reaction, and analyzing the concentration of this compound and its byproducts.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for quantifying this compound and its non-volatile byproducts.

-

Objective: To determine the concentration of this compound and its degradation products in aqueous samples.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase column, such as a C18 column (e.g., Purospher® STAR RP-18), is typically used.

-

Mobile Phase: A mixture of an aqueous component (e.g., ultrapure water, acetate buffer) and an organic solvent (e.g., acetonitrile, methanol). The composition can be isocratic (constant) or a gradient (varied over time). A common isocratic mobile phase is a 50/50 (v/v) mixture of acetonitrile and ultrapure water.

-

Flow Rate: Typically set around 1.0 mL/min.

-

Detection Wavelength: this compound has a maximum absorbance (λmax) around 254 nm, which is commonly used for detection.

-

Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standard solutions of known concentrations.

Protocol for Photocatalytic Degradation Study

-

Objective: To evaluate the degradation of this compound using a photocatalyst under light irradiation.

-

Reactor Setup: A batch reactor, often made of quartz to allow UV penetration, is placed under a light source (e.g., solar simulator with a xenon lamp, UV lamp). The solution is continuously stirred to ensure a uniform suspension of the catalyst.

-

Catalyst: A known amount of photocatalyst (e.g., TiO₂ P-25) is suspended in the this compound solution. Catalyst loading is a key parameter to optimize, with typical values ranging from 0.1 to 1.0 g/L.

-

Procedure:

-

Prepare an aqueous solution of this compound of a known concentration (e.g., 1-10 mg/L).

-

Add the desired catalyst loading (e.g., 0.5 g/L) to the solution.

-

Stir the suspension in the dark for a period (e.g., 30-60 min) to establish adsorption-desorption equilibrium between the catalyst surface and this compound.

-

Turn on the light source to initiate the photocatalytic reaction.

-

Withdraw aliquots at specific time intervals.

-

Immediately filter the samples (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles and quench the reaction.

-

Analyze the filtrate for residual this compound and byproducts using HPLC or LC-MS.

-

Conclusion

The degradation of this compound in water can be achieved through various pathways, with Advanced Oxidation Processes demonstrating high efficiency. Photocatalysis, ozonation, and Fenton-based methods are effective in breaking down the this compound molecule, primarily through the action of hydroxyl radicals. These processes lead to the formation of intermediates like p-hydroxybenzoic acid and hydroquinone, which are subsequently mineralized. Biodegradation is also a vital removal mechanism in wastewater treatment, converting this compound into readily biodegradable compounds.

However, the formation of potentially more persistent or toxic byproducts, such as halogenated parabens during chlorination or certain ozonation intermediates, remains a concern. Therefore, a thorough understanding of the degradation pathways and byproduct formation is essential for optimizing treatment processes to ensure the complete and safe removal of this compound from the aquatic environment. Future research should focus on the toxicological assessment of degradation intermediates and the development of integrated treatment systems that maximize mineralization while minimizing the formation of harmful byproducts.

References

- 1. This compound | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Final amended report on the safety assessment of this compound, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of four selected parabens with aerobic activated sludge and their transesterification product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

The Cellular Mechanisms of Methylparaben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylparaben (MP), a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and food products, has been the subject of extensive research regarding its biological activities at the cellular level. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular processes, focusing on its estrogenic activity, impact on cell proliferation and apoptosis, and induction of oxidative stress. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for the scientific community.

Introduction

This compound is the methyl ester of p-hydroxybenzoic acid and has a long history of use as a preservative due to its broad-spectrum antimicrobial properties.[1] Despite its widespread use and being generally recognized as safe at concentrations approved for use in consumer products, concerns have been raised about its potential endocrine-disrupting capabilities and other cellular effects.[2][3] This guide delves into the molecular mechanisms underlying the biological activity of this compound, providing a technical resource for researchers investigating its cellular impact.

Estrogenic Activity

One of the most studied biological activities of this compound is its ability to mimic the effects of estrogen. This weak estrogenic activity is primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[4][5]

Interaction with Estrogen Receptors

This compound has been shown to bind to both ERα and ERβ, albeit with a much lower affinity than the endogenous hormone 17β-estradiol. This binding can initiate the dimerization of the estrogen receptors, leading to their translocation to the nucleus. Once in the nucleus, the this compound-ER complex can bind to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of estrogen-responsive genes. Studies have demonstrated that this compound can induce the expression of estrogen-responsive genes in ER-positive breast cancer cell lines like MCF-7.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of this compound is often quantified using in vitro assays that measure the concentration required to elicit a half-maximal response (EC50).

| Assay Type | Cell Line | EC50 / PC10 / PC20 / IC50 | Reference |

| ERα Dimerization (BRET) | HEK293 | PC20: 5.98 x 10⁻⁵ M | |

| ER Transcriptional Activity | HeLa9903 | No significant activity | |

| Competitive ER Binding | Rat Uterine Cytosol | IC50: 2.45 x 10⁻⁴ M | |

| 17β-HSD1 Inhibition | HEK-293 | No significant inhibition | |

| 17β-HSD2 Inhibition | HEK-293 | IC50: > 20 µM |

Table 1: Quantitative Data on the Estrogenic Activity of this compound. This table summarizes the half-maximal effective concentration (EC50), 10% and 20% effective concentration (PC10, PC20), and half-maximal inhibitory concentration (IC50) values of this compound in various estrogenicity assays.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical estrogen receptor signaling pathway and the point of interaction for this compound.

Effects on Cell Proliferation and Apoptosis

This compound has been shown to exert variable effects on cell proliferation and apoptosis, often in a cell-type and concentration-dependent manner.

Cell Proliferation

In estrogen receptor-positive breast cancer cells (MCF-7), this compound has been reported to stimulate proliferation, although this effect is generally observed at concentrations higher than those found in consumer products. Conversely, in other cell types, such as human keratinocytes (HaCaT), high concentrations of this compound can inhibit proliferation.

Apoptosis

Apoptosis, or programmed cell death, can be induced by this compound, particularly when cells are co-exposed to other stressors like UVB radiation. In human keratinocytes, co-exposure to this compound and UVB has been shown to significantly increase apoptosis. This pro-apoptotic effect is often linked to the induction of oxidative stress and the activation of caspase cascades.

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound are typically evaluated by determining the concentration that causes a 50% reduction in cell viability (IC50).

| Cell Line | Assay | IC50 Value | Reference |

| MCF-7 (ER-negative) | MTT | No significant cytotoxicity up to 200 µM | |

| Human and Fish cell lines (various) | - | Generally low cytotoxicity |

Table 2: IC50 Values of this compound in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound, indicating its cytotoxic potential in different cell types.

Induction of Oxidative Stress

This compound has been implicated in the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This is a key mechanism underlying some of its observed cytotoxic and pro-apoptotic effects.

Mechanism of Oxidative Stress Induction

In skin keratinocytes, this compound, particularly upon exposure to UVB radiation, can lead to increased intracellular ROS production. This can result in lipid peroxidation, damage to cellular macromolecules, and activation of stress-response signaling pathways.

Oxidative Stress and Apoptosis Signaling Pathway

The interplay between this compound-induced oxidative stress and the intrinsic apoptosis pathway is depicted in the following diagram.

Modulation of Other Signaling Pathways

NF-κB Signaling Pathway